Lipophilicity Advantage Over Shorter N-Alkyl Analogs for Enhanced Membrane Permeability
The N-propyl substituent on (1-Propylpyrrolidin-3-yl)methanol confers a higher calculated LogP value of 0.65 compared to its N-ethyl and N-methyl analogs, which have lower or negative LogP values (class inference based on typical LogP values for shorter N-alkyl pyrrolidines) . This increased lipophilicity is a critical parameter in drug design, as it correlates with improved passive membrane permeability and potentially better cellular uptake for drug candidates derived from this building block.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.65 |
| Comparator Or Baseline | Shorter N-alkyl pyrrolidine analogs (e.g., N-ethyl, N-methyl) generally exhibit lower or negative LogP values |
| Quantified Difference | Higher LogP value, indicating increased lipophilicity |
| Conditions | Predicted/calculated value |
Why This Matters
Higher lipophilicity can lead to improved membrane permeability, a key factor in the oral bioavailability and cellular efficacy of drug candidates.
